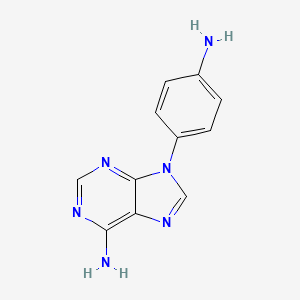

9-(4-Aminophenyl)-9H-purin-6-amine

Description

9-(4-Aminophenyl)-9H-purin-6-amine is a purine derivative characterized by a 4-aminophenyl group substituted at the N9 position of the purine scaffold. Purines are heterocyclic aromatic compounds integral to biological systems, serving as building blocks for nucleotides and nucleic acids . The synthesis of such compounds typically involves cyclization reactions starting from substituted imidazole or pyrimidine precursors. For example, 9-phenyl-9H-purin-6-amine derivatives are synthesized via reactions of 5-amino-1-phenyl-1H-imidazole-4-carbonitriles with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O), followed by ammonolysis . Spectral characterization (IR, NMR, and mass spectrometry) confirms structural features, such as NH stretching vibrations at 3300–3150 cm⁻¹ and C=N absorption bands at 1650–1660 cm⁻¹ . The 4-aminophenyl substituent may enhance solubility and modulate bioactivity by introducing hydrogen-bonding capabilities, distinguishing it from other aryl-substituted purines.

Properties

CAS No. |

863675-87-0 |

|---|---|

Molecular Formula |

C11H10N6 |

Molecular Weight |

226.24 g/mol |

IUPAC Name |

9-(4-aminophenyl)purin-6-amine |

InChI |

InChI=1S/C11H10N6/c12-7-1-3-8(4-2-7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H,12H2,(H2,13,14,15) |

InChI Key |

DBIAEDVQQQISIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position on the Aryl Group

- 9-(3-Aminophenyl)-9H-purin-6-amine: The meta-aminophenyl analog (vs. para in the target compound) was synthesized via reductive amination of a nitro precursor using tin(II) chloride. This positional isomer may exhibit altered electronic properties and binding interactions due to the amine group’s spatial orientation .

- This compound showed antifungal activity in docking studies, suggesting substituent-dependent bioactivity .

N9 Substituent Diversity

- 9-Allyl-9H-purin-6-amine: Substitution with an allyl group introduces alkene functionality, which may participate in covalent interactions or improve lipophilicity. This compound has a molecular weight of 175.195 g/mol, contrasting with the 4-aminophenyl derivative’s higher mass (~239 g/mol) .

- 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine : The tetrahydrofuran ring enhances solubility in polar solvents. Such derivatives are often explored for nucleoside analog applications .

Purine Ring Modifications

- 8-((3,5-Dichlorophenyl)thio)-9-alkylpurin-6-amine : Introduction of a thioether group at C8 significantly alters steric and electronic profiles. For instance, 8-((3,5-dichlorophenyl)thio)-9-butylpurin-6-amine showed moderate acetylcholinesterase (AChE) inhibition (23% yield, IC₅₀ unreported) .

- A 6-chloro-9-(3-chloro-4-fluorophenyl) analog demonstrated superior antifungal activity compared to abacavir .

Table 1: Comparative Physicochemical Data

Structure-Activity Relationships (SAR)

- Aryl Substituents: Para-substituted amines (e.g., 4-aminophenyl) may improve hydrogen-bonding interactions compared to meta-substituted analogs .

- Electron-Withdrawing Groups : Chloro and fluoro substituents enhance reactivity and target binding but may reduce solubility .

- N9 Alkyl vs. Aryl: Alkyl chains (e.g., allyl, butyl) increase lipophilicity, favoring membrane penetration, while aryl groups (e.g., 4-aminophenyl) enhance π-π stacking and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.